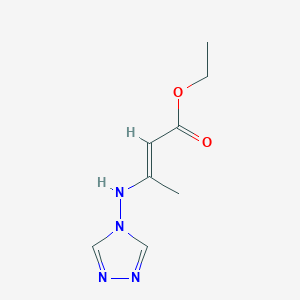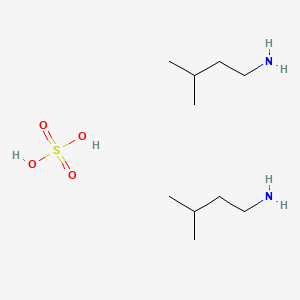
3-Methylbutan-1-amine hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutan-1-amine hemisulfate, also known as isoamylamine hemisulfate, is an organic compound with the molecular formula C5H13N. It is a primary amine with a branched alkyl chain, making it a versatile building block in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylbutan-1-amine can be synthesized through several methods. One common method involves the nucleophilic substitution of haloalkanes with ammonia. For example, the reaction of 3-methyl-1-bromobutane with ammonia yields 3-methylbutan-1-amine. This reaction typically requires heating and the presence of a solvent such as ethanol .
Another method involves the reduction of 3-methylbutanenitrile using hydrogen gas in the presence of a metal catalyst like palladium on carbon. This reduction process converts the nitrile group to an amine group, resulting in the formation of 3-methylbutan-1-amine .
Industrial Production Methods
Industrial production of 3-methylbutan-1-amine often involves large-scale reduction of nitriles or the amination of alcohols. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can further modify the amine group, although this is less common.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C) is typically used.
Substitution: Haloalkanes and ammonia or amines are commonly used reagents.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Further reduced amines or hydrocarbons.
Substitution: Alkylated amines and ammonium salts.
Wissenschaftliche Forschungsanwendungen
3-Methylbutan-1-amine hemisulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including neurotransmitters and enzyme inhibitors.
Medicine: It is involved in the development of drugs targeting various diseases, including neurological disorders and infections.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-methylbutan-1-amine hemisulfate involves its interaction with specific molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with various biomolecules. This allows it to act as a ligand for enzymes and receptors, modulating their activity and influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbutylamine: A closely related compound with similar chemical properties.
Isopentylamine: Another primary amine with a branched alkyl chain.
3,3-Dimethylpropylamine: A structural isomer with different branching.
Uniqueness
3-Methylbutan-1-amine hemisulfate is unique due to its specific branching and functional group arrangement, which imparts distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions .
Eigenschaften
Molekularformel |
C10H28N2O4S |
|---|---|
Molekulargewicht |
272.41 g/mol |
IUPAC-Name |
3-methylbutan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C5H13N.H2O4S/c2*1-5(2)3-4-6;1-5(2,3)4/h2*5H,3-4,6H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
BHIHPZFEQAQAFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN.CC(C)CCN.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
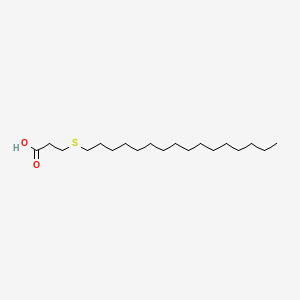
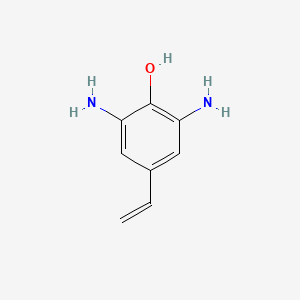
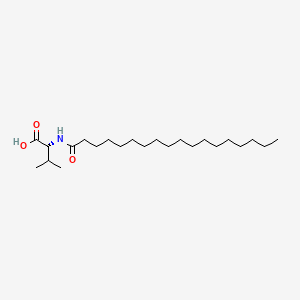
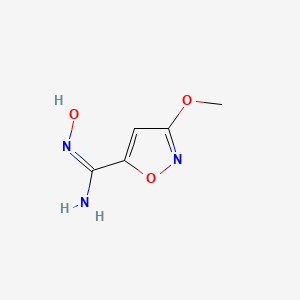
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)


![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)

